3-Hexen-2-one, 3,4-dimethyl-, (E)- 3-Hexen-2-one, 3,4-dimethyl-, (E)-
Brand Name: Vulcanchem
CAS No.: 20685-46-5
VCID: VC18526496
InChI: InChI=1S/C8H14O/c1-5-6(2)7(3)8(4)9/h5H2,1-4H3/b7-6+
SMILES:
Molecular Formula: C8H14O
Molecular Weight: 126.20 g/mol

3-Hexen-2-one, 3,4-dimethyl-, (E)-

CAS No.: 20685-46-5

Cat. No.: VC18526496

Molecular Formula: C8H14O

Molecular Weight: 126.20 g/mol

* For research use only. Not for human or veterinary use.

3-Hexen-2-one, 3,4-dimethyl-, (E)- - 20685-46-5

Specification

CAS No. 20685-46-5
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
IUPAC Name (E)-3,4-dimethylhex-3-en-2-one
Standard InChI InChI=1S/C8H14O/c1-5-6(2)7(3)8(4)9/h5H2,1-4H3/b7-6+
Standard InChI Key WRHRFVOAEDXVPC-VOTSOKGWSA-N
Isomeric SMILES CC/C(=C(\C)/C(=O)C)/C
Canonical SMILES CCC(=C(C)C(=O)C)C

Introduction

Structural Identification and Nomenclature

Chemical Identity

3-Hexen-2-one, 3,4-dimethyl-, (E)- is systematically named according to IUPAC guidelines as (E)-3,4-dimethylhex-3-en-2-one. Its structure features a six-carbon chain with a ketone group at position 2, methyl substituents at positions 3 and 4, and a trans (E) configuration across the double bond between carbons 3 and 4 .

Key identifiers:

  • CAS Registry: 1635-02-5

  • InChIKey: WRHRFVOAEDXVPC-SREVYHEPSA-N

  • SMILES: C/C(=C(\C)/CC)/C(=O)C

Stereochemical Considerations

The (E) configuration denotes that the higher-priority groups (methyl and ethyl) on either side of the double bond are positioned oppositely. This stereochemistry influences reactivity, particularly in cycloaddition and conjugate addition reactions, where steric effects modulate reaction pathways .

Physicochemical Properties

Experimental and computed properties of 3-Hexen-2-one, 3,4-dimethyl-, (E)- are summarized below:

PropertyValueMethod/Source
Molecular Weight126.196 g/molMass spectrometry
Boiling Point189.35°C (estimated)Ebulliometry
Density (20°C)0.8696 g/cm³Pycnometry
Refractive Index (n²⁰D)1.4418Abbe refractometer
Flash Point61.4°CCleveland open cup
LogP (Partition Coefficient)2.2Computational prediction
Topological Polar Surface Area17.1 ŲDFT calculation

The compound’s low polarity (logP = 2.2) and moderate boiling point suggest utility in non-aqueous reaction media. Its planar α,β-unsaturated ketone moiety enables conjugation, enhancing electrophilicity at the β-carbon .

Synthesis and Reaction Pathways

Industrial Synthesis Routes

A principal method involves the aldol condensation of butan-2-one (methyl ethyl ketone) with pentan-3-one, catalyzed by activated alumina. This reaction proceeds via enolate formation, followed by dehydration to yield the α,β-unsaturated ketone .

Representative reaction:
$$ \text{Butan-2-one} + \text{Pentan-3-one} \xrightarrow{\text{Al}_2\text{O}_3} \text{(E)-3,4-Dimethylhex-3-en-2-one} + \text{H}_2\text{O} $$

This method, reported in J. Chem. Soc. Faraday Trans. 1 (1984), achieves yields exceeding 70% under optimized conditions (150°C, 12 hours) .

Functionalization Reactions

The compound’s reactivity is exemplified in:

  • Cycloadditions: Perfluoro-3,4-dimethylhex-3-en-2-one, a fluorinated analog, undergoes Diels-Alder reactions with dienes to form bicyclic adducts, as documented in J. Chem. Soc. Perkin Trans. 1 (2000) .

  • Reductive Amination: Conversion to secondary amines via hydrogenation in the presence of ammonia, yielding intermediates for pharmaceutical applications .

Environmental Occurrence and Analytical Detection

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique. Key spectral features include:

  • Base Peak: m/z 43 (acetyl fragment)

  • Molecular Ion: m/z 126 (weak intensity due to fragmentation)

  • Diagnostic Fragments: m/z 85 (loss of CH₃CO), m/z 58 (allylic cleavage) .

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